molecular formula C23H26N4O2 B4484091 N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE

N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B4484091
M. Wt: 390.5 g/mol
InChI Key: RDGDQFKNPZFONC-UHFFFAOYSA-N
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Description

N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a combination of oxadiazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.

    Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, leading to different reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting central nervous system disorders or cancer.

    Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with proteins, while the piperidine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE shares similarities with other oxadiazole and piperidine-containing compounds, such as:

      Imatinib: A tyrosine kinase inhibitor used in cancer therapy.

      Piperidine derivatives: Used in various therapeutic agents for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-7-3-4-8-20(17)22-25-21(29-26-22)15-24-23(28)19-11-9-18(10-12-19)16-27-13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGDQFKNPZFONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 3
N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE

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